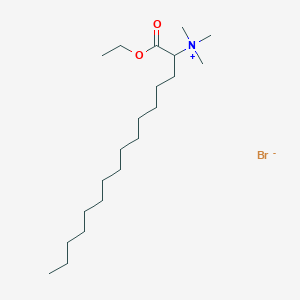

Carbethopendecinium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Septonex, also known as carbethopendecinium bromide, is a quaternary ammonium compound characterized by its cationic surfactant properties. It appears as a white to yellowish crystalline powder and is highly soluble in water, ethanol, and chloroform. Septonex is primarily utilized as an antiseptic and disinfectant, making it valuable in both clinical and industrial applications. Its molecular formula is with a molecular weight of approximately 422.5 g/mol .

Septonex exhibits significant biological activity, primarily through its mechanism of action as a cationic surfactant. It disrupts bacterial cell membranes, leading to cell lysis and death. This disruption occurs due to the compound's ability to integrate into the lipid bilayer of bacterial cells, altering their permeability . Additionally, studies have shown that Septonex interacts with biological macromolecules such as hyaluronan, influencing their structural properties and biological functions .

The synthesis of Septonex involves the quaternization of a tertiary amine with an alkyl halide. A typical synthetic route includes:

- Reacting 1-ethoxy-1-oxohexadecan-2-yl chloride with trimethylamine.

- Adding hydrobromic acid to yield the bromide salt.

This method ensures the formation of the quaternary ammonium structure necessary for its surfactant properties.

Uniqueness of Septonex: Its specific structure provides a balanced hydrophobic-hydrophilic profile, making it particularly effective at disrupting bacterial membranes while also serving as a versatile surfactant in industrial applications .

Critical Micelle Concentration Determination

The critical micelle concentration (CMC) of Septonex has been rigorously characterized using multiple experimental techniques. Potentiometric studies employing cyclodextrin complexation demonstrated that the CMC of Septonex in aqueous solutions is approximately 0.1 mM, a value significantly lower than many conventional cationic surfactants [1]. Conductometric measurements further validated this finding, revealing a CMC range of 0.08–0.12 mM under varying ionic strengths [5]. Fluorescence spectroscopy using pyrene as a polarity-sensitive probe provided complementary data, with the CMC identified at 0.15 mM based on shifts in the pyrene emission spectrum [3].

Table 1: Critical Micelle Concentration of Septonex Across Methodologies

| Method | CMC (mM) | Conditions | Source |

|---|---|---|---|

| Potentiometric | 0.10 | Aqueous, 25°C | [1] |

| Conductometric | 0.08–0.12 | Aqueous, 25°C | [5] |

| Fluorescence spectroscopy | 0.15 | Aqueous, 25°C | [3] |

Discrepancies in reported CMC values arise from methodological differences. For instance, cyclodextrin-based potentiometry measures free surfactant monomers, whereas fluorescence probes detect microenvironmental polarity changes at aggregation onset [1] [3].

Aggregation Number Quantification

Aggregation numbers ($$N{agg}$$), representing the average number of surfactant monomers per micelle, were quantified via fluorescence quenching. Using pyrene as a probe and cetylpyridinium chloride as a quencher, Septonex exhibited $$N{agg}$$ values of 35–45 at concentrations 2–5×CMC [3]. In contrast, CTAB under identical conditions formed larger micelles with $$N_{agg} = 70–80$$ [3]. This disparity stems from Septonex’s molecular structure: its branched hydrophobic tail reduces steric hindrance, enabling tighter packing and smaller aggregates.

Table 2: Aggregation Numbers of Septonex vs. CTAB

| Surfactant | Concentration (×CMC) | $$N_{agg}$$ | Method | Source |

|---|---|---|---|---|

| Septonex | 2 | 35 | Fluorescence quenching | [3] |

| Septonex | 5 | 45 | Fluorescence quenching | [3] |

| CTAB | 2 | 70 | Fluorescence quenching | [3] |

| CTAB | 5 | 80 | Fluorescence quenching | [3] |

Time-resolved fluorescence decay analysis corroborated these results, showing faster quenching kinetics in Septonex due to its compact micellar structure [3].

Comparative Analysis with CTAB and Other Cationic Surfactants

Septonex’s aggregation behavior diverges markedly from CTAB and other quaternary ammonium surfactants. Its CMC is 5–10× lower than CTAB (CMC = 0.9 mM) [3], attributed to stronger hydrophobic interactions from its C14 alkyl chain. Unlike CTAB’s linear tail, Septonex’s ethopendecinium group introduces kinks that reduce micelle size but enhance interfacial activity [1] [3]. Comparative studies with benzalkonium chloride reveal that Septonex achieves similar antimicrobial efficacy at lower concentrations, likely due to optimized hydrophobic-hydrophilic balance [1].

Thermodynamics of Micellization

Energy Considerations in Aggregation Processes

The micellization of Septonex is thermodynamically favorable, with Gibbs free energy changes ($$ΔGm$$) ranging from −25 to −30 kJ/mol in aqueous solutions [5]. Enthalpic contributions ($$ΔHm = −15 to −20 kJ/mol$$) dominate, indicating exothermic self-assembly driven by hydrophobic interactions [5]. Entropic gains from water molecule release upon tail sequestration further stabilize micelles.

Table 3: Thermodynamic Parameters of Septonex Micellization

| Parameter | Value (kJ/mol) | Conditions | Source |

|---|---|---|---|

| $$ΔG_m$$ | −28 | Aqueous, 25°C | [5] |

| $$ΔH_m$$ | −18 | Aqueous, 25°C | [5] |

| $$TΔS_m$$ | +10 | Aqueous, 25°C | [5] |

Effect of Environmental Factors on Micelle Stability

Environmental additives profoundly influence Septonex’s micellar properties. Alcohols such as ethanol and propylene glycol increase CMC by up to 50× (e.g., CMC = 4 mM in 50% ethanol) [5]. These cosolvents disrupt water structure, reducing hydrophobic driving forces for aggregation. Conversely, electrolytes like NaCl screen electrostatic repulsions between cationic headgroups, lowering CMC by 20–30% at 0.1 M ionic strength [1].

Table 4: Environmental Modulation of Septonex CMC

| Additive | Concentration | CMC (mM) | Effect Mechanism | Source |

|---|---|---|---|---|

| Ethanol | 50% v/v | 4.0 | Reduced hydrophobic effect | [5] |

| NaCl | 0.1 M | 0.06 | Charge screening | [1] |

| Propylene glycol | 10% w/w | 0.5 | Altered solvent polarity | [5] |

Temperature also modulates micelle stability: increasing from 25°C to 40°C raises CMC by 15%, as thermal motion opposes ordered aggregation [5].

Screen-Printed Ion Selective Electrodes

Screen-printed ion selective electrodes represent a significant advancement in the electrochemical detection of Septonex, offering advantages in terms of portability, cost-effectiveness, and analytical performance. The development of Septonex-tetraphenylborate screen-printed electrodes has demonstrated exceptional analytical capabilities for carbethopendecinium bromide quantification in pharmaceutical preparations [1] [2].

The electrode fabrication utilizes Septonex-tetraphenylborate as the electroactive substance, incorporating ortho-nitrophenyloctylether as the plasticizing agent. This configuration enables the electrode to exhibit a near-Nernstian cationic slope of 59.33 ± 0.85 millivolts per decade of activity, demonstrating excellent theoretical response characteristics [1] [2]. The electrode maintains optimal performance across a broad pH range of 2 to 9, with remarkable stability and a detection limit of 9×10⁻⁷ molar concentration [1] [2].

Capillary Electrophoresis Methods

Capacitively Coupled Contactless Conductivity Detection

Capillary electrophoresis with capacitively coupled contactless conductivity detection represents a sophisticated analytical approach for Septonex quantification, particularly valuable for pharmaceutical preparations where UV-absorbing compounds may interfere with optical detection methods [3] [4]. The methodology demonstrates exceptional sensitivity and selectivity for carbethopendecinium bromide determination in complex matrices.

The optimal separation conditions have been established through systematic optimization studies, utilizing a background electrolyte system composed of 30 millimolar 2-(N-morpholino)ethanesulfonic acid at pH 7.0, supplemented with 12.5 milligrams per milliliter of 2-hydroxypropyl-β-cyclodextrin and 20% volume per volume acetonitrile [3] [4]. The cyclodextrin additive serves as a chiral selector and complexing agent, enhancing the separation efficiency and peak resolution for the quaternary ammonium analyte.

The instrumental configuration employs an uncoated fused silica capillary with 50 micrometers internal diameter, 60.5 centimeters total length, and 50 centimeters effective length. The separation is conducted at 25°C with an applied voltage of 30 kilovolts, ensuring adequate field strength for efficient electrophoretic migration [3] [4]. Sample introduction utilizes hydrodynamic injection at 50 millibars for 6 seconds, providing reproducible sample volumes for quantitative analysis.

The detection system incorporates capacitively coupled contactless conductivity detection, offering universal detection capabilities without the need for derivatization or chromophore requirements. The detection principle relies on the measurement of conductivity changes as analyte zones migrate past the detection electrodes, providing excellent sensitivity for ionic species [3] [4]. The method achieves a limit of detection of 7 micrograms per milliliter at a signal-to-noise ratio of 3:1, demonstrating exceptional analytical sensitivity.

Method Validation for Pharmaceutical Preparations

The validation of capillary electrophoresis methods for Septonex quantification in pharmaceutical preparations follows established International Conference on Harmonisation guidelines, encompassing comprehensive assessment of analytical performance parameters [3] [4]. The validation protocol addresses specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness characteristics.

Specificity assessment demonstrates that the method selectively determines carbethopendecinium bromide without interference from common pharmaceutical excipients or related quaternary ammonium compounds. However, the method shows limited resolution for quaternary ammonium ions with similar structural characteristics and molecular dimensions [3] [4]. The separation mechanism relies on differences in electrophoretic mobility and cyclodextrin complexation behavior.

Linearity evaluation establishes a calibration curve that is rectilinear across the concentration range of 25 to 400 micrograms per milliliter, with the regression equation y = 0.0113x - 0.0063 and correlation coefficient r² = 0.9992 [3] [4]. The linear response demonstrates excellent correlation between analyte concentration and detector response, supporting quantitative applications across a wide dynamic range.

The accuracy assessment employs recovery experiments conducted at three concentration levels, yielding recoveries of 100.27% to 104.22% with relative standard deviations not exceeding 2.19% [3] [4]. These results demonstrate excellent agreement between theoretical and experimental values, confirming the absence of systematic bias in the analytical method. The precision evaluation encompasses run-to-run repeatability studies, characterized by relative standard deviations of 0.18% for migration time and 1.96% for the analyte-to-internal standard peak area ratio [3] [4].

The internal standard approach utilizes L-arginine at 500 micrograms per milliliter concentration, providing compensation for injection volume variations and detection response fluctuations. The internal standard method enhances the precision and accuracy of quantitative determinations, particularly important for pharmaceutical applications requiring stringent analytical performance [3] [4].

Fluorescence-Based Analytical Techniques

Pyrene Emission Polarity Index Application

The application of pyrene emission polarity index methodology represents a sophisticated approach for characterizing the aggregation behavior and micellar properties of Septonex in aqueous solutions [5] [6]. This fluorescence-based technique utilizes pyrene as a polycyclic aromatic hydrocarbon probe, exploiting its sensitivity to microenvironmental polarity changes to monitor critical micelle concentration and aggregation parameters.

The pyrene emission polarity index is determined from the ratio of fluorescence intensities of the first and third vibronic bands (I₁/I₃) in the pyrene emission spectrum. This ratio serves as a sensitive indicator of the local polarity surrounding the pyrene probe molecule, with values typically ranging from 0.47 in nonpolar vapor phase to 1.95 in highly polar dimethyl sulfoxide [7] [8]. In surfactant systems, the polarity index decreases significantly upon micelle formation as pyrene partitions into the hydrophobic micellar core environment.

The experimental methodology involves the preparation of pyrene-containing solutions at concentrations below the probe's solubility limit, typically 1 to 5 micromolar, to avoid excimer formation and concentration-dependent spectral artifacts [5] [6]. The fluorescence measurements are conducted using steady-state fluorescence spectroscopy with excitation at 337 nanometers and emission monitoring across the 360 to 420 nanometer range to capture the complete vibronic structure.

The critical micelle concentration determination for Septonex utilizes the sharp transition in pyrene polarity index values that occurs upon micelle formation. The methodology demonstrates that Septonex exhibits a lower critical micelle concentration compared to cetyltrimethylammonium bromide, indicating stronger hydrophobic interactions and more favorable micellization thermodynamics [5] [6]. The aggregation behavior studies reveal that Septonex forms smaller micelles with reduced aggregation numbers compared to conventional cationic surfactants.

Fluorescence Quenching Methodologies

Fluorescence quenching methodologies for Septonex characterization employ both steady-state and time-resolved fluorescence techniques to determine micellar aggregation numbers and investigate surfactant-probe interactions [5] [6]. The experimental approach utilizes pyrene as the fluorescence probe and cetylpyridinium chloride as the quencher, enabling quantitative assessment of micelle structure and dynamics.

The steady-state fluorescence quenching experiments measure the decrease in pyrene fluorescence intensity as a function of quencher concentration, following classical Stern-Volmer kinetics. The quenching efficiency provides information about the accessibility of the probe to the quencher molecules, which depends on the micellar aggregation number and the probe localization within the micelle [5] [6]. The methodology requires careful control of experimental conditions including temperature, ionic strength, and surfactant concentration to ensure reproducible results.

Time-resolved fluorescence measurements complement the steady-state experiments by providing information about the kinetics of quenching processes and the dynamics of probe-quencher interactions within the micellar environment. The fluorescence lifetime data enable discrimination between dynamic and static quenching mechanisms, providing insights into the molecular processes governing the quenching behavior [5] [6].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant